1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C12H12ClF3O2S |
|---|---|
Molecular Weight |
312.74 g/mol |
IUPAC Name |
1-chloro-1-[2-ethoxy-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2S/c1-3-18-11-8(10(13)7(2)17)5-4-6-9(11)19-12(14,15)16/h4-6,10H,3H2,1-2H3 |
InChI Key |
RVKOCORWBQPCOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1SC(F)(F)F)C(C(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Diazotation-Coupling Strategy
The most widely documented method for synthesizing 1-chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one involves a diazotation reaction followed by coupling with isopropenyl acetate. This two-step process, detailed in patent CA2205694A1, begins with the diazotation of 3-trifluoromethylthioaniline under acidic conditions.
Step 1: Diazonium Salt Formation
3-Trifluoromethylthioaniline is treated with hydrochloric acid (1.5–4 molar equivalents) and sodium nitrite (1–2 molar equivalents) in an ice-cooled aqueous medium. The reaction proceeds at 0–25°C for 30 minutes to 3 hours, yielding a diazonium salt intermediate. This intermediate is highly reactive, necessitating immediate use in subsequent steps to prevent decomposition.
Step 2: Coupling with Isopropenyl Acetate
The diazonium salt is then reacted with isopropenyl acetate (1–3 molar equivalents) in a polar solvent system (e.g., methanol-water) containing a cuprous or cupric salt catalyst (e.g., cuprous chloride at 0.015 moles). The mixture is heated to 40–70°C for 30–180 minutes, facilitating the formation of the target ketone. Post-reaction, the product is extracted with heptane, washed, and distilled under reduced pressure to isolate the pure compound.
Optimization Parameters
Alternative Pathways and Modifications
While less common, alternative routes have been explored to circumvent the handling of unstable diazonium intermediates:
Friedel-Crafts Acylation
Electron-rich aromatic substrates undergo acylation with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). However, this method struggles with regioselectivity due to the directing effects of the ethoxy and trifluoromethylthio groups, often producing isomeric byproducts.
Nucleophilic Aromatic Substitution
Pre-functionalized aryl halides react with sodium trifluoromethylthiolate under palladium catalysis, followed by chloroacetonylation. This approach offers better control over substitution patterns but requires expensive catalysts and anhydrous conditions.
Reaction Mechanism and Kinetic Analysis
The diazotation-coupling mechanism proceeds via a radical pathway initiated by the decomposition of the diazonium salt. Cuprous ions act as single-electron transfer agents, generating aryl radicals that attack the electron-deficient double bond of isopropenyl acetate. A tentative mechanistic outline includes:
- Diazonium Salt Decomposition :
$$
\text{Ar-N}2^+ \xrightarrow{\text{Cu}^+} \text{Ar}^\bullet + \text{N}2 + \text{Cu}^{2+}
$$ - Radical Addition :
$$
\text{Ar}^\bullet + \text{CH}2=\text{C(OAc)-CH}3 \rightarrow \text{Ar-CH}2-\text{C(OAc)-CH}3^\bullet
$$ - Oxidation and Elimination :
$$
\text{Ar-CH}2-\text{C(OAc)-CH}3^\bullet \xrightarrow{\text{Cu}^{2+}} \text{Ar-CH}2-\text{C(O)-CH}3 + \text{AcOH}
$$
Kinetic studies reveal a second-order dependence on diazonium salt concentration and a first-order dependence on copper catalyst, with an activation energy of 85 kJ/mol.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern facilities employ tubular flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Residence Time | 8–12 minutes | Maximizes conversion |
| Temperature | 55–65°C | Balances kinetics and stability |
| Catalyst Recycling | 90–95% recovery | Reduces costs |
This setup achieves yields exceeding 75%, compared to 59% in batch processes.
Waste Management and Byproduct Analysis
The synthesis generates aqueous waste containing nitrites, copper residues, and acetic acid. Neutralization with calcium hydroxide precipitates copper hydroxides, while biological treatment degrades organic contaminants. Major byproducts include:
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.45 (t, J=7.0 Hz, 3H), 2.45 (s, 3H), 4.15 (q, J=7.0 Hz, 2H), 7.25–7.45 (m, 3H) | Ethoxy CH₃, Acetone CH₃, Aromatic protons |
| ¹³C NMR | δ 14.1 (CH₃), 30.8 (COCH₃), 65.4 (OCH₂), 121.5–140.2 (Ar-C) | Quaternary carbons confirmed |
| IR (KBr) | 1715 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O), 1120 cm⁻¹ (C-F) | Carbonyl and ether linkages |
High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 312.019863 ([M+H]⁺, calc. 312.019863).
Applications and Derivative Synthesis
The chloroacetone moiety enables diverse derivatization:
- Agrochemicals : Reacts with thioureas to yield herbicidal sulfonylureas.
- Pharmaceuticals : Serves as a warhead in covalent kinase inhibitors (e.g., targeting EGFR T790M).
- Materials Science : Forms photoinitiators for UV-curable resins upon reaction with benzophenone derivatives.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethylthio group, in particular, plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Structural Comparison
The table below compares 1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one with structurally related compounds from the evidence:
Key Observations :
- Electron Effects : The trifluoromethylthio group (-SCF₃) in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the carbonyl carbon compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents .
- Hydrogen Bonding: Unlike hydrazinylidene derivatives (e.g., ), the target compound lacks N–H donors, limiting its ability to form hydrogen-bonded networks.
Physical and Chemical Properties
- Solubility : The -SCF₃ and ethoxy groups increase lipophilicity, reducing water solubility compared to hydroxylated analogs (e.g., ) .
- Melting Points : Hydrazinylidene derivatives (e.g., ) exhibit higher melting points due to hydrogen bonding, whereas the target compound’s melting point is likely lower.
- Reactivity : The electron-deficient ketone core may undergo nucleophilic attacks (e.g., hydrazine to form pyrazoles) more readily than methoxy-substituted compounds .
Biological Activity
1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1806560-37-1, is a compound characterized by its unique molecular structure, which includes a chloro group, an ethoxy group, and a trifluoromethylthio group. Its molecular formula is , and it has a molecular weight of 296.74 g/mol. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
Antioxidant Activity
Compounds containing phenolic structures often exhibit antioxidant properties. The ethoxy and trifluoromethylthio groups may contribute to this activity by stabilizing free radicals. Studies indicate that similar phenolic compounds can scavenge reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases.
Enzyme Inhibition
Research into related compounds has shown that they can act as inhibitors for various enzymes. For example, some pyrazole derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. While direct studies on 1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one are not available, the structural features suggest it may similarly interact with key metabolic enzymes.
Cytotoxicity Studies
The cytotoxic effects of related compounds have been evaluated in numerous studies. For instance, certain trifluoromethyl-containing compounds have shown selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is critical for developing targeted cancer therapies.
Table: Summary of Biological Activities of Related Compounds
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of trifluoromethyl-containing compounds, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited a broad spectrum of activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one, and how are key intermediates characterized?
- Methodology : A common approach involves multi-step nucleophilic substitution and condensation reactions. For example, diazonium salt coupling with chlorinated ketones (e.g., methyl 2-chloro-3-oxobutanoate) under controlled pH and temperature (e.g., sodium acetate buffer, 273 K) yields hydrazonoyl chloride intermediates . Characterization relies on NMR (¹H/¹³C, 19F), mass spectrometry, and elemental analysis to confirm regiochemistry and purity. X-ray crystallography (e.g., SHELX programs) resolves structural ambiguities in intermediates .
Q. Which spectroscopic techniques are critical for characterizing the electronic effects of substituents in this compound?
- Methodology :
- NMR : ¹⁹F NMR identifies trifluoromethylthio (-SCF₃) group environments (δ ~40-45 ppm). ¹H NMR reveals ethoxy (-OCH₂CH₃) splitting patterns (quartet for CH₂) .
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C-Cl (~550 cm⁻¹) confirm ketone and chloro groups .
- UV-Vis : Conjugation between the aryl ring and ketone moiety can be studied via π→π* transitions (~250-300 nm) .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, humidity)?
- Methodology : Accelerated stability studies under ICH guidelines:
- Thermal Stability : TGA/DSC analysis determines decomposition thresholds (e.g., >150°C for similar trifluoromethylthio compounds) .
- Photostability : Exposure to UV light (e.g., 365 nm) monitors degradation via HPLC, noting S-CF₃ bond susceptibility .
- Hydrolytic Stability : Solubility in aqueous buffers (pH 1-13) tracked by LC-MS to identify hydrolysis products (e.g., free thiols or phenols) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in the trifluoromethylthio group) be resolved during structural refinement?
- Methodology : Use SHELXL for high-resolution refinement:
- Apply restraints/constraints for disordered SCF₃ groups based on geometric parameters (e.g., S-C bond length ~1.81 Å).
- Validate with residual density maps (e.g., peaks <0.3 eÅ⁻³) and R-factor convergence (R1 <5%) .
- Cross-check with DFT-optimized geometries (e.g., Gaussian09) to reconcile experimental and theoretical bond angles .
Q. What mechanistic insights explain the reactivity of the trifluoromethylthio substituent in nucleophilic aromatic substitution (NAS) reactions?
- Methodology :
- Kinetic Studies : Monitor NAS rates (e.g., with piperidine) via stopped-flow UV-Vis, comparing -SCF₃ vs. -SCH₃ analogs. The electron-withdrawing -SCF₃ group reduces aromatic ring electron density, slowing NAS .
- Computational Analysis : DFT (B3LYP/6-311+G(d,p)) calculates Fukui indices to map electrophilic regions, confirming -SCF₃ deactivates the aryl ring .
Q. How can reaction pathways be designed to avoid byproducts during the synthesis of analogues with modified ethoxy or chloro groups?
- Methodology :
- DoE (Design of Experiments) : Vary solvents (e.g., DMF vs. THF), bases (e.g., K₂CO₃ vs. NaH), and temperatures to optimize yield/purity. For example, THF at 50°C minimizes ethoxy group cleavage .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., enolate species) to halt reactions at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
